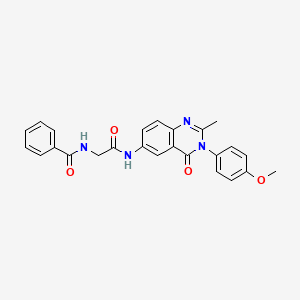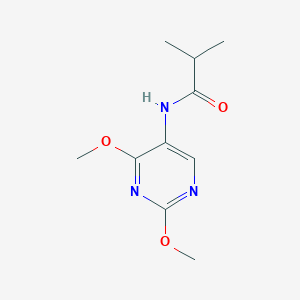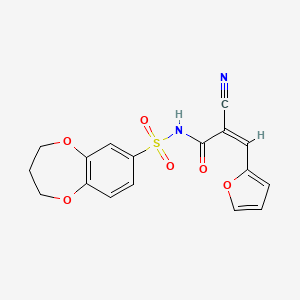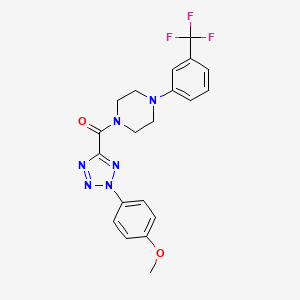![molecular formula C20H24FN5O2 B2410301 2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 921989-97-1](/img/structure/B2410301.png)
2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” is a chemical compound with the molecular formula CHFNO. It has an average mass of 373.382 Da and a monoisotopic mass of 373.155029 Da .
Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3. It has a molar refractivity of 97.7±0.5 cm^3, a polar surface area of 89 Å^2, and a polarizability of 38.7±0.5 10^-24 cm^3. It also has several other properties such as ACD/LogP, ACD/LogD, ACD/BCF, and ACD/KOC at different pH levels .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Cyclization Reactions : This compound is involved in various synthesis and cyclization reactions. For example, ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and similar compounds are prepared and react with various agents to obtain new 5-substituted pyrazolopyrimidin-4-ones. These compounds show potent effects on increasing the reactivity of cellobiase (Abd & Awas, 2008).
Antimicrobial Properties : Research shows the synthesis of new derivatives incorporating the pyrimidine ring, which have been evaluated for moderate antimicrobial activities (Farag, Kheder, & Mabkhot, 2009).
Biological and Medicinal Applications
Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives are synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, showing potential in anticancer treatments (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential : Compounds linked to pyrimidine have been evaluated against insects and microorganisms, indicating their insecticidal and antimicrobial potential (Deohate & Palaspagar, 2020).
Chemical Analysis and Structural Studies
- Crystal Structure Analysis : The crystal structure of related compounds shows intramolecular pi-pi interactions, demonstrating the effect of ethyl and methyl groups on intramolecular stacking (Avasthi, Aswal, & Maulik, 1998).
Properties
IUPAC Name |
2-ethyl-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-3-15(4-2)19(27)22-8-9-26-18-17(11-24-26)20(28)25(13-23-18)12-14-6-5-7-16(21)10-14/h5-7,10-11,13,15H,3-4,8-9,12H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWJFVCNGQACAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2410219.png)
![2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B2410220.png)
![1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride](/img/structure/B2410221.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2410224.png)



![1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B2410230.png)

![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)
![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)


